4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

Overview

Description

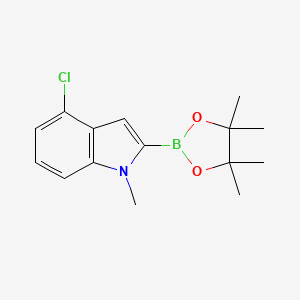

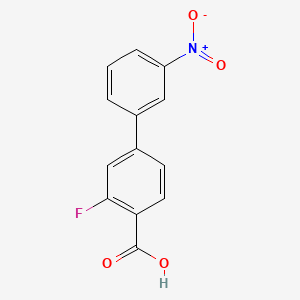

“4-Chloro-1-methylindole-2-boronic acid, pinacol ester” is a chemical compound with the molecular formula C15H19BClNO2 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common method for forming carbon-carbon bonds .

Synthesis Analysis

The synthesis of boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling reaction is a popular method for forming carbon-carbon bonds, and it uses organoboron reagents . The synthesis of these reagents can be achieved through various methods, including the borylation of aryl Grignard reagents .

Molecular Structure Analysis

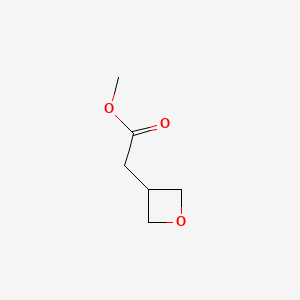

The molecular structure of “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” includes a boronic ester group, which is a key functional group in organic synthesis . This group is attached to an indole ring, which is a common structure in many natural products and pharmaceuticals .

Chemical Reactions Analysis

Boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic ester group can also undergo protodeboronation, a process that involves the removal of the boron group .

Scientific Research Applications

Metal- and Additive-Free Photoinduced Borylation

Boronic acids and esters, including pinacol esters, play a pivotal role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. Traditional synthesis methods often require transition metal catalysts, which must be removed through additional purification. A novel, metal- and additive-free photoinduced method for converting haloarenes directly to boronic acids and esters has been developed. This method does not necessitate expensive, toxic metal catalysts or ligands and produces easily removable by-products, offering a more straightforward and environmentally friendly alternative for producing boronic esters like 4-Chloro-1-methylindole-2-boronic acid, pinacol ester on a multigram scale using common-grade solvents without deoxygenation of reaction mixtures (Mfuh et al., 2017).

Synthesis and Cycloaddition Reactions

Pinacol esters are instrumental in the synthesis of complex molecules through cycloaddition reactions. For instance, a two-step procedure has been reported for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid from 1,4-dichloro-2-butyne. This compound serves as a highly reactive diene for Diels-Alder reactions, producing functionalized cyclic 1-alkenylboronates in high yields, illustrating the utility of pinacol esters in creating sophisticated chemical structures with potential pharmaceutical applications (Kamabuchi et al., 1993).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters, including those used in Suzuki coupling reactions for the synthesis of complex molecules, presents unique analytical challenges due to their facile hydrolysis. Conventional gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) are unsuitable due to the non-volatile and poorly soluble nature of the resulting boronic acids. However, through innovative approaches employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase HPLC, these challenges can be overcome. This demonstrates the adaptability of analytical techniques to accurately assess the purity and quality of pinacol esters used in critical stages of drug development (Zhong et al., 2012).

Suzuki Coupling and Polymer Synthesis

Pinacol esters are essential for Suzuki coupling reactions, which are foundational for connecting organic building blocks in the synthesis of complex molecules. These esters also find applications in polymer science, where they are used for the synthesis of boronic acid (co)polymers. For example, polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT) leads to polymers with tunable molecular weights, demonstrating the versatility of pinacol esters in creating novel materials with specific properties (Cambre et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-1-methylindole-2-boronic acid, pinacol ester is to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of new carbon-carbon bonds . This pathway is significant in the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including ph .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of chemically differentiated fragments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters, which the compound belongs to, is considerably accelerated at physiological pH .

Future Directions

Properties

IUPAC Name |

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBGUQRJVLABQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682363 | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-42-5 | |

| Record name | 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)